Cas no 83-34-1 (Skatole)

Skatole (3-Methylindol) ist eine heterocyclische organische Verbindung mit der Summenformel C₉H₉N. Es handelt sich um ein weißes bis leicht gelbliches kristallines Pulver mit einem charakteristischen, intensiven Geruch, der in niedrigen Konzentrationen blumig, in höheren jedoch fecal wirkt. Skatole kommt natürlich in tierischen und pflanzlichen Stoffwechselprodukten vor und wird häufig in der Parfümindustrie als Fixativ sowie in der Aromenchemie eingesetzt. Seine chemische Stabilität und die Fähigkeit, Geruchsnuancen zu modulieren, machen es zu einem wertvollen Rohstoff. Aufgrund seiner Reinheit und definierten physikochemischen Eigenschaften eignet es sich besonders für präzise analytische und synthetische Anwendungen.
Skatole structure
Skatole structure
Produktname:Skatole
CAS-Nr.:83-34-1
MF:C9H9N
MW:131.174462080002
MDL:MFCD00005627
CID:34288
PubChem ID:24896981

Skatole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Methyl-1H-indole
    • 3-MI
    • BETA-METHYLINDOLE
    • FEMA 3019
    • SCATOLE
    • SKATOL
    • SKATOLE
    • SKETOLE
    • 1H-Indole,3-methyl-
    • 3-methyl-1h-indol
    • 3-methyl-indol
    • 3-Methylindole (skatole)
    • Indole, 3-methyl-
    • skatole(3-methylindole)
    • skatole,3-methyl-1H-indole
    • 3-METLYLINDOLE
    • SKATOLE(RG)
    • 3-Methyl-1H-indazole
    • 3-Methylindole
    • 3-methyl-indole
    • scatol
    • 3-Methyl-1H-indole (ACI)
    • Indole, 3-methyl- (8CI)
    • Indole, 3-methyl-(skatole) (7CI)
    • NSC 122024
    • β-Methylindole
    • MLS001332538
    • MLS001332537
    • 3-methyl-4,5-benzopyrrole
    • 3-METHYLINDOL
    • MLSMR
    • SMR000677925
    • Skatole
    • MDL: MFCD00005627
    • Inchi: 1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3
    • InChI-Schlüssel: ZFRKQXVRDFCRJG-UHFFFAOYSA-N
    • Lächelt: C1C=C2NC=C(C2=CC=1)C
    • BRN: 111296

Berechnete Eigenschaften

  • Genaue Masse: 131.07300
  • Monoisotopenmasse: 131.073
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 122
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nichts
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 15.8A^2

Experimentelle Eigenschaften

  • Farbe/Form: Weiße oder leicht braune Kristalle.
  • Dichte: 1.0111 (estimate)
  • Schmelzpunkt: 92-97 °C (lit.)
  • Siedepunkt: 265-266 °C(lit.)
  • Flammpunkt: Fahrenheit: 269.6° f< br / >Celsius: 132° C< br / >
  • Brechungsindex: 1.6070 (estimate)
  • Löslichkeit: Soluble in water, Ether, Alcohols, Benzene, Acetone, Chloroform.
  • Wasserteilungskoeffizient: Soluble in water, Ether, Alcohols, Benzene, Acetone, Chloroform.
  • Stabilität/Haltbarkeit: Stable, but light-sensistive. Stench! Incompatible with strong oxidizing agents, strong acids, acid ahydrides, acid chlorides. Combustible.
  • PSA: 15.79000
  • LogP: 2.47630
  • FEMA: 3019 | SKATOLE
  • Merck: 8560
  • Löslichkeit: Löslich in heißem Wasser, Ethanol, Benzol, Chloroform und Diethylether. Leicht löslich in Wasser
  • Dampfdruck: 0.0±0.5 mmHg at 25°C
  • Sensibilität: Light Sensitive

Skatole Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:gefährlich
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN3077 - class 9 - PG 3 - DOT/IATA UN3335 - Environmentally hazardous substances, solid, n.o.s., HI: all (not BR)
  • WGK Deutschland:2
  • Code der Gefahrenkategorie: 36/37/38-51/53
  • Sicherheitshinweise: S26-S36
  • FLUKA MARKE F CODES:8-13
  • RTECS:NM0350000
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • TSCA:Yes
  • Risikophrasen:R36/37/38
  • Toxizität:MLD in frogs (mg/kg): 1000 s.c. (Bin-Ichi)

Skatole Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Skatole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0347-1g
Skatole
83-34-1 98.0%(GC)
1g
¥195.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0347-25g
Skatole
83-34-1 98.0%(GC)
25g
¥935.0 2022-06-10
Enamine
EN300-338632-25.0g
3-methyl-1H-indole
83-34-1 98%
25.0g
$47.0 2023-02-23
abcr
AB174411-250 g
3-Methylindole, 99%; .
83-34-1 99%
250 g
€540.40 2023-07-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0921539451-5g
Skatole
83-34-1 98%(GC)
5g
¥ 171.8 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2104-25G
3-methyl-1H-indole
83-34-1 97%
25g
¥ 118.00 2023-04-13
Enamine
EN300-41009-100.0g
3-methyl-1H-indole
83-34-1 98%
100g
$155.0 2023-05-03
Apollo Scientific
OR10200-100g
3-Methylindole
83-34-1 98+%
100g
£55.00 2025-02-19
Enamine
EN300-338632-10g
3-methyl-1H-indole
83-34-1 98%
10g
$30.0 2023-09-03
DC Chemicals
DC20104-1 g
Skatole
83-34-1 >98%
1g
$200.0 2022-02-28

Skatole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile
Referenz
DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiation
Chakrabarty, Manas; et al, Synthetic Communications, 2002, 32(2), 265-272

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Ethanol ;  24 h, 100 °C
Referenz
Ruthenium-Catalyzed Regioselective Synthesis of C3-Alkylated Indoles Following Transfer Hydrogenation or Borrowing Hydrogen Strategy
Chen, Xia; et al, Synthesis, 2023, 55(9), 1460-1466

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ,  Water ;  rt; 24 h, 100 °C
Referenz
Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base
Zhou, Xiao-Yu ; et al, Tetrahedron Letters, 2020, 61(5),

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  rt; 6 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides
Zhang, Jingran; et al, Organic & Biomolecular Chemistry, 2022, 20(40), 7886-7890

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ;  17 h, 140 °C
Referenz
Iridium-catalyzed methylation of indoles and pyrroles using methanol as feedstock
Chen, Shu-Jie; et al, RSC Advances, 2015, 5(86), 70329-70332

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Tetrahydrofuran ;  5 min, rt
Referenz
Synthesis of Indoles from o-Haloanilines
Chebieb, Assia; et al, Journal of Organic Chemistry, 2023, 88(14), 10164-10170

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: 2885997-69-1 Solvents: Methanol ;  24 h, 110 °C
Referenz
α-Methylation of Ketones and Indoles Catalyzed by a Manganese(I) PCNHCP Pincer Complex with Methanol as a C1 Source
Thenarukandiyil, Ranjeesh; et al, Organometallics, 2023, 42(1), 62-71

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, 40 - 45 °C; 45 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDA
Avendano, Carmen; et al, Synlett, 2005, (1), 107-110

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Chloro[2-[1-[(4-methoxyphenyl)imino-κN]ethyl]-5-[(1-pyrenylsulfonyl)oxy]phenyl-κ… (immobilized on multiwalled carbon nanotubes) Solvents: 2,2,2-Trifluoroethanol ,  Water ;  12 h, 100 °C
Referenz
Immobilization of Cyclometalated Iridium Complex onto Multiwalled Carbon Nanotubes for Dehydrogenation of Indolines in Aqueous Solution
Liu, Huan; et al, Industrial & Engineering Chemistry Research, 2017, 56(40), 11413-11421

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium diacetate Solvents: Dimethylformamide
Referenz
The intramolecular Heck reaction
Link, J. T., Organic Reactions (Hoboken, 2002, 60,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Acetic acid ;  30 min, 50 °C
1.2 3 h, 120 °C
Referenz
Visible Light-Induced Benzylic C(sp3)-C(sp2) Defluorinative Coupling between Indole Derivatives and Polyfluoroarenes
Li, Yan; et al, Advanced Synthesis & Catalysis, 2023, 365(19), 3284-3289

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Triphenylphosphine ,  Dicarbonylrhodium acetylacetonate Solvents: Toluene ;  30 bar, 60 °C
Referenz
Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols
Hochberger-Roa, Frank; et al, Molecules, 2022, 27(3),

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  2 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides
Sun, Wanwan; et al, Tetrahedron Letters, 2020, 61(43),

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: (OC-6-12)-Dichloro[4-[[(S)-ethylthio-κS]methyl]acridine-κN](triphenylphosphine)r… Solvents: Methanol ;  18 h, 135 °C
Referenz
Ruthenium Pincer Complex Catalyzed Selective Synthesis of C-3 Alkylated Indoles and Bisindolylmethanes Directly from Indoles and Alcohols
Biswas, Nandita; et al, Advanced Synthesis & Catalysis, 2020, 362(14), 2902-2910

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ;  4 h, rt
Referenz
Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole Synthesis
Hu, Yu-Lin; et al, Catalysis Letters, 2016, 146(5), 968-976

Synthetic Routes 16

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
Hydrogenolysis of 3-(hydroxymethyl)indole and other indole derivatives with lithium aluminum hydride
Leete, Edward; et al, Canadian Journal of Chemistry, 1953, 31, 775-84

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Oxindole ,  Ferric bromide Solvents: Dimethylacetamide ;  100 °C
1.2 Reagents: Water ;  cooled
Referenz
Iron-catalyzed intramolecular C-H amination for the synthesis of N-H carbazoles and indoles
Wang, Zheng-Lin; et al, Green Chemistry, 2023, 25(11), 4463-4468

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ;  24 h, 140 °C
Referenz
Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using Methanol
Shee, Sujan; et al, Journal of Organic Chemistry, 2021, 86(9), 6943-6951

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, 40 - 45 °C
1.2 Reagents: Water
Referenz
Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium base
Sanchez, J. Domingo; et al, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5

Synthetic Routes 20

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran
Referenz
Arsonium ylides in the synthesis of indoles
Bravo, Pierfrancesco; et al, Tetrahedron Letters, 1970, (52), 4535-8

Synthetic Routes 21

Reaktionsbedingungen
Referenz
The transition metal-catalyzed N-heterocyclization. The rhodium-catalyzed synthesis of indoles
Watanabe, Yoshihisa; et al, Chemistry Letters, 1980, (5), 603-4

Synthetic Routes 22

Reaktionsbedingungen
Referenz
Synthesis of mescaline, N-methyl-, and N,N-dimethylmescaline
Banholzer, K.; et al, Helvetica Chimica Acta, 1952, 35, 1577-81

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][tetrakis(1-methylethyl) 2,2′-[1,3-… Solvents: Tetrahydrofuran
Referenz
Characterization and application of catalytic regioselective hydroformylation with a cationic bis(dioxaphospholane)rhodium catalyst precursor
Kwok, Thomas J.; et al, Organometallics, 1993, 12(5), 1954-9

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Triphenyl phosphite ,  Dichlorobis(tricyclohexylphosphine)palladium Solvents: Dimethylformamide ;  24 h, 90 °C
Referenz
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction
Yang, Hailong; et al, Catalysis Communications, 2013, 38, 21-25

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Zinc Solvents: Acetic acid ,  Water
Referenz
Heterocyclic compounds of nitrogen. VII. Ring contraction of some cinnolines and dihydrocinnolines
Besford, L. S.; et al, Journal of the Chemical Society, 1964, 4037, 4037-44

Synthetic Routes 26

Reaktionsbedingungen
Referenz
An efficient synthesis of indole
Ito, Yoshihiko; et al, Journal of the American Chemical Society, 1977, 99(10), 3532-4

Synthetic Routes 27

Reaktionsbedingungen
1.1 Reagents: 1-Fluoro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole Solvents: Acetonitrile ;  rt
Referenz
Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans
Andries-Ulmer, Anna; et al, Journal of the American Chemical Society, 2018, 140(40), 13034-13041

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 40 - 45 °C; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles
Ruiz, Miriam; et al, Tetrahedron, 2012, 68(2), 705-710

Synthetic Routes 29

Reaktionsbedingungen
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride ,  Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ;  24 h, 30 °C
Referenz
Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis
He, Ke-Han; et al, Angewandte Chemie, 2017, 56(11), 3080-3084

Synthetic Routes 30

Reaktionsbedingungen
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ;  20 h, reflux
Referenz
Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst
Wu, Jianjun; et al, Angewandte Chemie, 2013, 52(27), 6983-6987

Synthetic Routes 31

Reaktionsbedingungen
1.1 Solvents: Acetic acid ;  50 °C; 3 h, reflux
Referenz
Palladium-catalyzed dearomative allylation of indoles with cyclopropyl acetylenes: access to indolenine derivatives
Lu, Chuan-Jun; et al, Organic & Biomolecular Chemistry, 2021, 19(3), 635-644

Synthetic Routes 32

Reaktionsbedingungen
Referenz
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 33

Reaktionsbedingungen
1.1 Catalysts: Nickel Solvents: Methanol
Referenz
Desulfuration of some sterically hindered thio ethers with Raney nickel
Pfaender, Peter; et al, Justus Liebigs Annalen der Chemie, 1969, 719, 119-26

Synthetic Routes 34

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Palladium diacetate Solvents: Dimethylformamide ;  24 h, 25 °C
Referenz
Palladium(II) acetate
Grennberg, Helena; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-35

Synthetic Routes 35

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: Butanethiol ,  3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ;  3 h, rt
Referenz
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds
Liang, Kangjiang; et al, Chem, 2023, 9(2), 511-522

Synthetic Routes 36

Reaktionsbedingungen
1.1 2 h, 40 °C
1.2 Reagents: Aluminum chloride Solvents: Water ;  rt; rt → 120 °C; 0.5 h, 120 °C
Referenz
Synthesis of 3-methylindole and its new purification method
Xu, Jianguo; et al, Huagong Shengchan Yu Jishu, 2005, 12(4), 12-14

Synthetic Routes 37

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Diisopropylethylamine Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Referenz
Electron Transfer Photoredox Catalysis: Development of a Photoactivated Reductive Desulfonylation of an Aza-Heteroaromatic Ring
Qiang-Liu; et al, Advanced Synthesis & Catalysis, 2020, 362(15), 3110-3115

Synthetic Routes 38

Reaktionsbedingungen
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diglyme
Referenz
Lateral lithiation reactions promoted by heteroatomic substituents
Clark, Robin D.; et al, Organic Reactions (Hoboken, 1995, 47,

Skatole Raw materials

Skatole Preparation Products

Skatole Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:83-34-1)3-Methylindole
Bestellnummer:27521307
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Tuesday, 10 June 2025 11:03
Preis ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:83-34-1)Skatole
Bestellnummer:2475153
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:07
Preis ($):discuss personally
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:83-34-1)Skatole
A15835
Reinheit:99%
Menge:500g
Preis ($):252.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:83-34-1)3-Methylindole
sfd4862
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung